molecular formula C18H25ClN2O3S B2838107 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide CAS No. 2034224-14-9

3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide

Cat. No.: B2838107
CAS No.: 2034224-14-9
M. Wt: 384.92
InChI Key: ZZTUWOSGAYGCTA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a piperidinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of benzene to form 3-chlorobenzene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step involves the oxidation of tetrahydrothiophene to form 1,1-dioxidotetrahydrothiophene. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Formation of the Piperidinyl Intermediate: Piperidine is reacted with the dioxidotetrahydrothiophene intermediate to form the piperidinyl derivative. This reaction typically requires a base such as sodium hydroxide.

    Coupling Reaction: Finally, the chlorophenyl intermediate is coupled with the piperidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the function of certain biological pathways and receptors.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c19-15-3-1-2-14(12-15)4-5-18(22)20-16-6-9-21(10-7-16)17-8-11-25(23,24)13-17/h1-3,12,16-17H,4-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTUWOSGAYGCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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